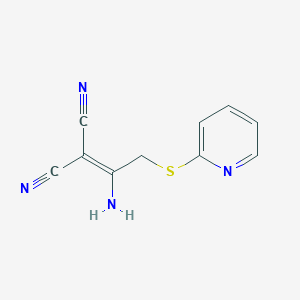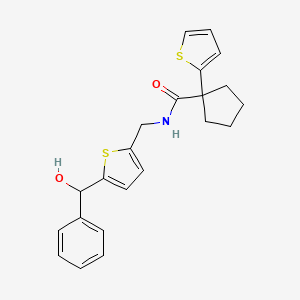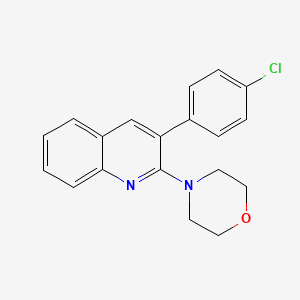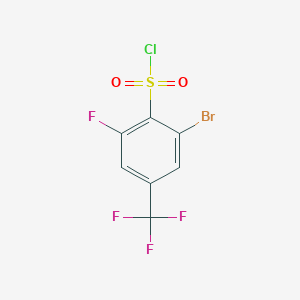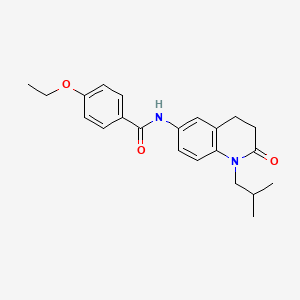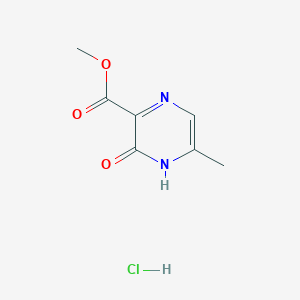![molecular formula C23H25N3O4 B2773630 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide CAS No. 899954-59-7](/img/structure/B2773630.png)
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with ethoxy groups at the 3rd and 4th positions, and a benzamide group at the N-position. The benzamide group would further be substituted with a 6-ethoxypyridazin-3-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and reagents present. Benzamides, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Applications De Recherche Scientifique
Antiplasmodial Activity
The search for new antimalarial agents has led to the exploration of N-acylated furazan-3-amines, with a focus on benzamide derivatives showing promise against Plasmodium falciparum strains. The structural modification, particularly the acyl moiety in benzamides, significantly impacts their antiplasmodial activity and cytotoxicity. Notably, specific benzamide derivatives demonstrated high activity against chloroquine-sensitive and multiresistant strains of P. falciparum, highlighting their potential as antimalarial candidates. These findings are supported by a study that evaluated the physicochemical properties and permeability of these compounds, revealing their improved activity and bioavailability compared to established antimalarial benchmarks (Hermann et al., 2021).
Antimicrobial Activity
Research into new antimicrobial agents has identified various benzamide derivatives with significant activity. A study on substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives, synthesized as antimicrobial agents, demonstrated their effectiveness against multiple microbial strains. These compounds offer a promising foundation for developing novel antimicrobials with broad-spectrum activity (Fayed et al., 2014).
Anticancer Activity
The exploration of benzamide derivatives for anticancer applications has uncovered compounds with notable efficacy against various cancer cell lines. Among these, specific benzamide-based molecules have shown higher anticancer activities than reference drugs, indicating their potential in cancer treatment strategies. This advancement in anticancer drug design is pivotal for developing more effective and targeted therapies (Ravinaik et al., 2021).
Neuroleptic Activity
In the realm of neuropharmacology, benzamide derivatives have been synthesized and evaluated for their potential as neuroleptic agents. Studies focusing on the structure-activity relationships of these compounds have identified promising candidates for treating psychosis, with certain derivatives exhibiting potent inhibitory effects on apomorphine-induced stereotypy in rats. This research highlights the therapeutic potential of benzamide derivatives in managing psychiatric disorders, offering insights into their mechanism of action and optimizing their neuroleptic properties (Iwanami et al., 1981).
Mécanisme D'action
Propriétés
IUPAC Name |
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-4-28-20-12-10-17(15-21(20)29-5-2)23(27)24-18-9-7-8-16(14-18)19-11-13-22(26-25-19)30-6-3/h7-15H,4-6H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPLINFDXTSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2773551.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2773552.png)
![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2773554.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2773556.png)
![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)
